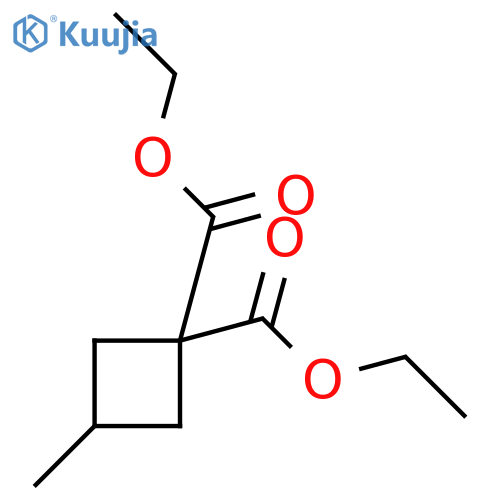Cas no 20939-62-2 (1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate)

20939-62-2 structure
商品名:1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1,1-Cyclobutanedicarboxylic acid 1,1-diethyl ester
- diethyl 3-methylcyclobutane-1,1-dicarboxylate
- 3-Methyl-1,1-cyclobutandicarbonsaeure-diaethylester
- 3-Methyl-cyclobutan-1,1-dicarbonsaeure-diaethylester
- 3-methyl-cyclobutane-1,1-dicarboxylic acid diethyl ester
- AC1Q6492
- AG-J-19718
- AR-1I4523
- CTK1A6603
- Diethyl-3-methylcyclobutan-1,1-dicarboxylat
- NSC140252
- 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate
- 1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester
- starbld0019541
- NSC-140252
- DA-23405
- DTXSID00300976
- AKOS014326835
- 20939-62-2
- AT39673
- EN300-177708
- SCHEMBL12030067
- AB89709
-
- MDL: MFCD20944037
- インチ: InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3
- InChIKey: CLSYQNLJGWLNKH-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1(CC(C1)C)C(=O)OCC
計算された属性
- せいみつぶんしりょう: 214.12054
- どういたいしつりょう: 214.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 52.6Ų
じっけんとくせい
- PSA: 52.6
- LogP: 1.52890
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-177708-0.05g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 0.05g |
$118.0 | 2023-09-20 | |
| Enamine | EN300-177708-5.0g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 5g |
$1695.0 | 2023-06-02 | |
| Enamine | EN300-177708-10.0g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 10g |
$2516.0 | 2023-06-02 | |
| Enamine | EN300-177708-2.5g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 2.5g |
$1147.0 | 2023-09-20 | |
| Enamine | EN300-177708-5g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 5g |
$1695.0 | 2023-09-20 | |
| Enamine | EN300-177708-1g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 1g |
$584.0 | 2023-09-20 | |
| Enamine | EN300-177708-1.0g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 1g |
$584.0 | 2023-06-02 | |
| Enamine | EN300-177708-10g |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |
20939-62-2 | 95% | 10g |
$2516.0 | 2023-09-20 | |
| 1PlusChem | 1P002KO4-2.5g |
1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester |
20939-62-2 | 95% | 2.5g |
$1480.00 | 2023-12-19 | |
| 1PlusChem | 1P002KO4-100mg |
1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester |
20939-62-2 | 95% | 100mg |
$272.00 | 2023-12-19 |
1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
20939-62-2 (1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate) 関連製品
- 1559-02-0(Diethyl 1,1-cyclopropanedicarboxylate)
- 3779-29-1(1,1-diethyl cyclobutane-1,1-dicarboxylate)
- 596-75-8(Diethyl dibutylmalonate)
- 7459-46-3(1,1,2-triethyl ethane-1,1,2-tricarboxylate)
- 133-13-1(1,3-diethyl 2-ethylpropanedioate)
- 83-27-2(sec-Butylmalonic Acid Diethyl Ester)
- 27132-23-6(Dimethyl diethylmalonate)
- 10203-58-4(Diethyl isobutylmalonate)
- 2163-48-6(Diethyl propylmalonate)
- 759-36-4(Diethyl isopropylmalonate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:20939-62-2)1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate

清らかである:99%
はかる:1g
価格 ($):424.0